Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a chemical compound used in the preparation of benzothiazole derivatives as IRAK degraders .
Molecular Structure Analysis
The molecular formula of this compound is C15H25NO3 . The InChI code is 1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.37 . It is a solid at room temperature and should be stored in an inert atmosphere .Scientific Research Applications
Synthesis and Derivatives : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Introduction of Boc Protecting Group : Rao et al. (2017) discussed a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids. This reagent is more stable and a better alternative to di-tert-butyl dicarbonate (Rao et al., 2017).
Synthesis of Pharmacologically Important Alkaloids : Ibuka et al. (1982) reported a highly stereoselective synthesis of key intermediates for (±)-perhydrohistrionicotoxin synthesis from the Diels-Alder cycloadduct, which is important for the synthesis of pharmacologically significant alkaloids (Ibuka et al., 1982).
Biologically Active Heterocyclic Compounds : Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans for the preparation of potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Safety Evaluation in Food Contact Materials : A study by Flavourings (2012) performed a risk assessment of a compound similar to tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, used as a stabilizer in polyolefins for food contact, finding no safety concerns for consumers (Flavourings, 2012).
Exploration as Antibacterial Agents : Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, including 1-oxa-9-azaspiro[5.5]undecane derivatives, as antibacterial agents, finding activity against specific bacterial strains (Lukin et al., 2022).
Synthesis of Spiroaminals : Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane, which have significant biological activities (Sinibaldi & Canet, 2008).
Biologically Active Compounds Synthesis : Amirani Poor et al. (2018) described the synthesis of biologically active compounds using an intermolecular Ugi reaction involving gabapentin and tert-butyl isocyanide (Amirani Poor et al., 2018).
Application in Polymer Stabilizers : Yachigo et al. (1992) demonstrated the use of similar spiro compounds as effective polymer stabilizers, showing high discoloration resistance and synergy with other antioxidants (Yachigo et al., 1992).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZBTEIHIQFMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)CC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679754 | |
Record name | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
CAS RN |
873924-08-4 | |
Record name | 1,1-Dimethylethyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873924-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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